molecular formula C9H11N3S B13315401 1-Methyl-3-(5-methylthiophen-2-YL)-1H-pyrazol-5-amine

1-Methyl-3-(5-methylthiophen-2-YL)-1H-pyrazol-5-amine

Cat. No.: B13315401
M. Wt: 193.27 g/mol
InChI Key: BMDSKNHFRDCHBW-UHFFFAOYSA-N
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Description

1-Methyl-3-(5-methylthiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(5-methylthiophen-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 5-methylthiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with methyl isothiocyanate under basic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(5-methylthiophen-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiophene ring or the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiophene or pyrazole derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-Methyl-3-(5-methylthiophen-2-yl)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(5-methylthiophen-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(5-methylthiophen-2-yl)-1H-pyrazole: A closely related compound with similar structural features.

    5-Methylthiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.

    Thiophene derivatives: Compounds with a thiophene ring that exhibit similar chemical reactivity.

Uniqueness

1-Methyl-3-(5-methylthiophen-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

2-methyl-5-(5-methylthiophen-2-yl)pyrazol-3-amine

InChI

InChI=1S/C9H11N3S/c1-6-3-4-8(13-6)7-5-9(10)12(2)11-7/h3-5H,10H2,1-2H3

InChI Key

BMDSKNHFRDCHBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NN(C(=C2)N)C

Origin of Product

United States

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